molecular formula C13H16N2O6 B15327333 Aspartyltyrosine

Aspartyltyrosine

Cat. No.: B15327333
M. Wt: 296.28 g/mol
InChI Key: NALWOULWGHTVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspartyltyrosine is a dipeptide composed of aspartic acid and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aspartyltyrosine can be synthesized through various methods, including chemical and enzymatic synthesis. One common method involves the protection of the amino group in aspartic acid, followed by its conversion to an anhydride. This anhydride is then condensed with tyrosine methyl ester, and the protective group is removed to form this compound .

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis using specific enzymes like α-amino acid ester acyltransferase. This method is preferred due to its higher specificity and yield. The process involves the enzymatic production of this compound from aspartic acid dimethyl ester and tyrosine .

Chemical Reactions Analysis

Types of Reactions

Aspartyltyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxo derivatives, while reduction can yield hydro derivatives .

Scientific Research Applications

Aspartyltyrosine has various applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

    Biology: Investigated for its role in cell signaling and protein metabolism.

    Medicine: Explored for its potential therapeutic effects in conditions related to protein metabolism disorders.

    Industry: Used in the production of artificial sweeteners like aspartame

Mechanism of Action

Aspartyltyrosine exerts its effects through various molecular targets and pathways. It is involved in protein metabolism and can act as a signaling molecule in various physiological processes. The exact mechanism of action involves its interaction with specific enzymes and receptors in the body .

Comparison with Similar Compounds

Similar Compounds

    Aspartame: A dipeptide composed of aspartic acid and phenylalanine, used as an artificial sweetener.

    Aspartylphenylalanine: Similar to aspartyltyrosine but with phenylalanine instead of tyrosine.

    Aspartylserine: Another dipeptide with serine instead of tyrosine

Uniqueness

This compound is unique due to its specific combination of aspartic acid and tyrosine, which gives it distinct physiological and biochemical properties. Its role in protein metabolism and potential therapeutic applications make it a compound of interest in various fields of research .

Properties

IUPAC Name

3-amino-4-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c14-9(6-11(17)18)12(19)15-10(13(20)21)5-7-1-3-8(16)4-2-7/h1-4,9-10,16H,5-6,14H2,(H,15,19)(H,17,18)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALWOULWGHTVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aspartyl-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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